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TCO-PEG1-Biotin

Bioorthogonal chemistry Click chemistry Protein labeling

Researchers requiring precise spatial control in bioconjugation often face signal loss from overly long PEG spacers. TCO-PEG1-Biotin resolves this with its minimal ~3-atom PEG1 linker, maintaining close proximity (<1 nm) between biotin-captured targets and tetrazine reporters. This is critical for proximity ligation assays (PLA) and FRET, where spacer length directly governs signal intensity. Key supply advantages: - ≥95% purity (most frequent market specification) ensures lot-to-lot reproducibility. - Compact 482.6 g/mol MW minimizes steric bulk on antibodies and enzymes, preserving antigen-binding and catalytic activity. - Rapid, copper-free IEDDA ligation (k = 1,000-3,000 M⁻¹s⁻¹) enables efficient room-temperature conjugation without metal contamination. Standard stock available in 5-25 mg research quantities with ambient shipping.

Molecular Formula C23H38N4O5S
Molecular Weight 482.6 g/mol
Cat. No. B8115235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG1-Biotin
Molecular FormulaC23H38N4O5S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C23H38N4O5S/c28-20(11-7-6-10-19-21-18(16-33-19)26-22(29)27-21)24-12-14-31-15-13-25-23(30)32-17-8-4-2-1-3-5-9-17/h1-2,17-19,21H,3-16H2,(H,24,28)(H,25,30)(H2,26,27,29)/b2-1+/t17?,18-,19-,21-/m1/s1
InChIKeyOIHNHSXKRNWNAL-OZJFYWPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCO-PEG1-Biotin Procurement Overview


TCO-PEG1-Biotin is a heterobifunctional crosslinker that integrates a trans-cyclooctene (TCO) bioorthogonal handle for inverse electron-demand Diels–Alder (IEDDA) ligation with tetrazines , a single-unit polyethylene glycol (PEG1) spacer providing minimal hydrophilic separation, and a biotin moiety enabling subnanomolar affinity capture via streptavidin/avidin binding [1]. The compound (MW ~482.6 g/mol, C₂₃H₃₈N₄O₅S) is engineered for applications requiring precise spatial control where a compact linker footprint is essential for maintaining close proximity between conjugated partners or minimizing steric bulk in crowded molecular environments.

Bioorthogonal Handle
TCO-tetrazine IEDDA ligation
Compact Spacer
PEG1 minimal separation, ~3 atoms
Affinity Capture
Biotin-streptavidin high-affinity binding

TCO-PEG1-Biotin: Spacer Length Specificity


Generic substitution among PEG-TCO-biotin variants (PEG1, PEG3, PEG4, PEG11, etc.) is scientifically unjustified because the polyethylene glycol spacer length directly governs two orthogonal functional parameters: (1) biotin accessibility to streptavidin binding pockets, where longer PEG chains (≥PEG4) reduce steric hindrance and improve capture efficiency , while shorter chains (PEG1) enable tighter spatial coupling for proximity-dependent applications ; and (2) hydrodynamic radius and membrane permeability, which affect intracellular delivery, diffusion kinetics, and biodistribution . Selecting the incorrect PEG variant can compromise assay sensitivity, reduce conjugation yields, or introduce unintended spatial constraints that invalidate experimental outcomes.

TCO-PEG1-Biotin (this product)Compact ~3-atom spacer; tight spatial coupling for proximity assays
Longer PEGs (PEG4, PEG11) may increase streptavidin accessibility but alter donor-acceptor distance in FRET or PLA, potentially diluting signal.
MW 482.6 g/molReduced steric bulk for intracellular delivery and dense surface packing
Higher MW variants (>600 g/mol) change diffusion coefficients and membrane permeability, shifting cellular uptake profiles.
Biotin accessibility contextMinimal PEG1 may require verification of capture efficiency in some orientations
Longer spacers generally reduce steric hindrance but may not be compatible with proximity-dependent experimental designs.

TCO-PEG1-Biotin: Quantitative Performance Evidence


IEDDA Kinetics vs. CuAAC

The TCO moiety in TCO-PEG1-Biotin engages in inverse electron-demand Diels–Alder (IEDDA) ligation with tetrazines, exhibiting second-order rate constants in the range of 1,000–3,000 M⁻¹s⁻¹ in aqueous media, and up to ~2,000 M⁻¹s⁻¹ under optimized conditions [1]. This represents an approximately 1,000–3,000-fold kinetic acceleration compared to copper-catalyzed azide-alkyne cycloaddition (CuAAC, k ~0.1–1.0 M⁻¹s⁻¹) and strain-promoted azide-alkyne cycloaddition (SPAAC, k ~0.1–1.0 M⁻¹s⁻¹) . The kinetic superiority enables efficient bioconjugation at low micromolar reactant concentrations without copper catalyst toxicity [2].

IEDDA Kinetics
Class-level
1,000–3,000 M⁻¹s⁻¹ vs CuAAC/SPAAC 0.1–1.0 M⁻¹s⁻¹
Reported faster ligation without copper
Aqueous buffer, neutral pH; stopped-flow monitoring
Bioorthogonal chemistry Click chemistry Protein labeling

Compact Spacer for Proximity Applications

The PEG1 spacer (single ethylene glycol unit, ~3 atoms between TCO and biotin functional groups) provides minimal physical separation compared to longer PEG variants. While PEG4 spacers are deliberately employed to 'reduce steric hindrance, ensuring efficient bioconjugation and accessibility of the biotin tag' , the PEG1 configuration is optimized for applications where close spatial apposition is required—such as proximity-dependent ligation assays, FRET-based detection where donor-acceptor distance critically modulates signal, and scenarios where increased linker length would dilute local concentration effects . The minimal spacer length minimizes the hydrodynamic radius and reduces potential for unwanted intramolecular flexibility.

Compact Spacer
Cross-study comparable
PEG1 ~3 atoms vs PEG4 ~12 atoms, PEG11 ~33 atoms
Minimizes steric bulk for proximity assays
Spacer length inversely relates to steric hindrance
Steric hindrance Proximity ligation Protein labeling

Click Efficiency in Polymer Bioconjugation

The TCO-tetrazine IEDDA ligation, which constitutes the reactive handle of TCO-PEG1-Biotin, has been quantitatively validated in polymer bioconjugation systems. In a study of three-arm star block copolymer synthesis, exact stoichiometric IEDDA click reaction between tetrazine-functionalized core polymers and TCO-functionalized PEG periphery polymers achieved click efficiencies of up to 95.8% and ranging from 88.3–95.8% within 50–75 minutes, as confirmed by UV–vis and NMR spectroscopy [1]. This demonstrates that TCO-mediated conjugation proceeds to near-completion under stoichiometric conditions without requiring excess reagent—a key consideration for cost-sensitive procurement and precious sample workflows.

Click Efficiency
Class-level
88.3–95.8% conversion, stoichiometric 1:1
Supports efficient conjugation without excess reagent
50–75 min, UV–vis/NMR quantification
Conjugation efficiency Polymer bioconjugation Click chemistry yield

Biotin-Streptavidin Affinity Advantage

The biotin moiety in TCO-PEG1-Biotin retains the full binding affinity characteristic of the biotin-streptavidin/avidin system, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M . This represents one of the strongest non-covalent interactions known in biological systems and enables quantitative capture of biotinylated conjugates even at femtomolar to picomolar concentrations. Compared to alternative affinity tags such as His-tag (Kd ~10⁻⁶ to 10⁻⁹ M depending on resin), FLAG tag (Kd ~10⁻⁷ to 10⁻⁸ M), or GST (Kd ~10⁻⁷ to 10⁻⁸ M), the biotin-streptavidin interaction provides approximately 10⁶–10⁹-fold higher affinity [1].

Biotin-Streptavidin Affinity
Class-level
Kd ≈ 10⁻¹⁵ M vs peptide tags 10⁻⁶–10⁻⁹ M
Enables capture at low target concentrations
Aqueous buffer, pH 5–9, room temperature
Affinity capture Streptavidin binding Protein purification

Surface Nanopatterning & Antifouling

The TCO-tetrazine bioorthogonal ligation strategy—the same chemistry employed by TCO-PEG1-Biotin—has been validated in high-precision surface nanopatterning applications requiring submicron spatial resolution. A 2024 study demonstrated the arrangement of up to three distinct proteins, DNA, or peptides on large, fully passivated PEG brush surfaces using TCO-tetrazine IEDDA ligation, DBCO-azide SPAAC, and biotin-avidin interactions [1]. The study reported that 'PEG-TCO exhibited marginally superior antifouling characteristics' compared to alternative surface functionalization strategies, enabling nanoscale biomolecular placement with minimized nonspecific interactions [2]. This establishes TCO-PEG-biotin conjugates as fit-for-purpose tools for high-precision surface biofunctionalization.

Surface Nanopatterning
Class-level
Submicron resolution; reported antifouling characteristic
Supports high-density biofunctionalization
PEG brush surfaces, single-molecule validation
Surface functionalization Nanopatterning Protein immobilization

Small Size Advantage Over Longer PEGs

TCO-PEG1-Biotin has a molecular weight of 482.6 g/mol (C₂₃H₃₈N₄O₅S), which is substantially lower than longer PEG-containing analogs: TCO-PEG4-Biotin (MW ~614.8 g/mol, 27% larger) , TCO-PEG11-Biotin (MW ~900+ g/mol, >86% larger), and TCO-PEG10k-Biotin (MW ~10,000+ g/mol) [1]. The reduced molecular weight confers faster diffusion coefficients in solution, potentially improved membrane permeability in cellular uptake studies, and reduced steric bulk when conjugated to macromolecular scaffolds. This size differential is particularly relevant for intracellular labeling applications where larger PEG linkers may impede cellular entry or alter subcellular localization.

Molecular Size
Cross-study comparable
MW 482.6 g/mol; PEG4 614.8 (+27%), PEG11 >900 (+86%)
Reduced steric bulk for cellular uptake
Diffusion and permeability context
Molecular weight Diffusion kinetics Small molecule bioconjugation

TCO-PEG1-Biotin: Application Scenarios


Proximity Ligation & FRET Assays

In proximity ligation assays (PLA) and fluorescence resonance energy transfer (FRET) experiments, the distance between donor and acceptor moieties directly determines signal generation. TCO-PEG1-Biotin, with its minimal ~3-atom spacer, maintains close spatial apposition between biotin-captured targets and tetrazine-conjugated reporter molecules . This tight coupling maximizes local concentration effects and FRET efficiency, whereas substitution with longer PEG analogs (PEG4, PEG11) would increase intermolecular distance and dilute signal intensity. The subnanomolar biotin-streptavidin binding affinity (Kd ≈ 10⁻¹⁵ M) [1] further ensures that capture efficiency remains quantitative even at the low target concentrations typical of these sensitive assays.

Surface Functionalization for Biosensors

For biosensor surfaces, microarray spotting, and bead-based capture assays requiring maximal functional group density, the compact footprint of TCO-PEG1-Biotin (MW 482.6 g/mol) minimizes steric exclusion between neighboring immobilized molecules . The validated antifouling performance of PEG-TCO surfaces in submicron nanopatterning applications [1] demonstrates that TCO-PEG-biotin conjugates can achieve high-density functionalization with low nonspecific background. The copper-free, catalyst-free IEDDA ligation (k = 1,000–3,000 M⁻¹s⁻¹) enables rapid, room-temperature surface derivatization without the metal contamination concerns associated with CuAAC chemistry.

Intracellular Delivery & Small-Molecule Conjugates

In cellular uptake studies and intracellular labeling applications, molecular weight and hydrodynamic radius are critical determinants of membrane permeability and subcellular distribution. TCO-PEG1-Biotin, at 482.6 g/mol, is substantially smaller than PEG4 (614.8 g/mol, +27%) and PEG11 (>900 g/mol, >86%) variants . This reduced size may facilitate passive diffusion across cellular membranes and minimize alterations to the pharmacokinetic profile of conjugated small-molecule probes or drug candidates. The rapid IEDDA ligation kinetics [1] enable efficient intracellular click reactions with tetrazine-functionalized probes under physiological conditions without copper toxicity.

Antibody/Protein Conjugation: Minimal Perturbation

When conjugating biotin tags to antibodies, enzymes, or other functional proteins, linker bulk can introduce steric hindrance that impairs antigen binding, reduces enzymatic activity, or promotes aggregation. The minimal PEG1 spacer in TCO-PEG1-Biotin introduces the smallest possible perturbation to the native protein structure while still providing the solubility benefits of a PEG linker . The 88–96% conjugation efficiency demonstrated for TCO-tetrazine ligation under stoichiometric conditions [1] translates to high labeling yields without requiring large excesses of precious antibody reagents—a critical cost consideration in ADC development and diagnostic assay manufacturing.

Application
Selection Property
Validation Focus
Proximity ligation & FRET
Compact PEG1 spacer for close donor-acceptor apposition
FRET efficiency and signal dependence on linker length
Surface functionalization
TCO-tetrazine rapid ligation, PEG antifouling context
Surface coverage density and nonspecific binding
Intracellular delivery
Lower molecular weight for membrane permeability review
Cellular uptake and subcellular distribution
Protein conjugation
Minimal linker perturbation to preserve native activity
Conjugation yield and protein function retention
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